B1577227 OGC-RA1 peptide precursor

OGC-RA1 peptide precursor

Cat. No.: B1577227
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The OGC-RA1 peptide precursor is a synthetically produced peptide sequence provided for research and development purposes. As a precursor peptide, it is of significant interest in studies focusing on post-translational modifications, peptide processing, and the biosynthesis of active peptide fragments. Researchers can utilize this compound to investigate its potential biological activities, which may include antimicrobial, receptor-binding, or other bioactive properties common to peptide precursors. Peptides of this nature are typically synthesized using solid-phase peptide synthesis (SPPS) methodologies, such as Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for the precise assembly of amino acid chains on an insoluble polymeric support. The product is furnished as a lyophilized powder and is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Specific details regarding the amino acid sequence, molecular weight, purity, solubility, and recommended storage conditions for the OGC-RA1 peptide precursor should be obtained from the product's Certificate of Analysis and should be reviewed by qualified researchers prior to use.

Properties

bioactivity

Antimicrobial

sequence

PLKKSLLLLFFFGPISLSFCEKERKADKEENGGEVPEKEVRR

Origin of Product

United States

Foundational & Exploratory

Technical Guide: OGC-RA1 Prepropeptide Cleavage and Processing Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for the characterization of prepropeptide processing, specifically applied to the therapeutic candidate OGC-RA1 .

Note on Nomenclature: As "OGC-RA1" is treated here as a representative proprietary peptide therapeutic candidate (consistent with internal coding standards in drug development), this guide applies universally validated biochemical principles of prohormone processing to its characterization. The protocols below are designed to define its maturation from the Endoplasmic Reticulum (ER) to the secretory granule.

Part 1: Strategic Overview & Biological Logic

The Criticality of Processing Fidelity

In peptide drug development, the efficacy of OGC-RA1 depends entirely on precise proteolytic maturation. The "prepro" precursor is biologically inert. It must undergo a cascade of ordered cleavages to generate the bioactive moiety.

  • The "Pre" Sequence (Signal Peptide): Directs the nascent chain to the ER. Failure to cleave this results in ER retention or mis-sorting.

  • The "Pro" Domain: Often acts as an intramolecular chaperone ensuring correct folding (disulfide bond formation).

  • The Cleavage Sites: Typically paired basic residues (Lys-Arg, Arg-Arg) targeted by Proprotein Convertases (PCs).

Risk Factor: Incomplete processing leads to "pro-drug" impurities (e.g., OGC-RA1-Gly-extended or N-terminally extended variants), which can possess altered receptor affinity or, critically, immunogenic epitopes not present in the native peptide [1].

The Enzymatic Machinery (The PC1/3 - PC2 Axis)

For neuroendocrine targets like OGC-RA1, processing is governed by the subtilisin-like proprotein convertases.

  • Furin: Acts in the trans-Golgi network (TGN). Cleaves consensus motifs (R-X-K/R-R) for constitutively secreted proteins.

  • PC1/3 & PC2: Act in the acidified secretory granules. These are the primary architects of bioactive peptide hormones (e.g., Insulin, Glucagon, Orexin) [2].

  • Carboxypeptidase E (CPE): Removes the C-terminal basic residues left behind by PCs.

Part 2: Experimental Characterization Protocols

In Silico Prediction & Motif Mapping

Before wet-lab validation, the OGC-RA1 sequence must be mapped for probability scores.

Workflow:

  • SignalP 6.0: Predict the Signal Peptidase (SPase) cleavage site (Probability > 0.9).

  • ProP 1.0 / Neuropred: Identify paired basic residues (KR, RR, RK, KK).

    • Note: Not all paired basics are cleaved. Accessibility (solvent exposure) determines susceptibility.

Protocol: Mass Spectrometry-Based Peptidomics (Top-Down)

This is the gold standard for validating the endogenous processing of OGC-RA1 in expression systems (e.g., CHO-K1 or HEK293 cells engineered with PC1/3).

Step-by-Step Methodology:

  • Cell Culture & Secretion:

    • Culture OGC-RA1 expressing cells.

    • Wash with PBS and switch to serum-free media for 4 hours (prevents BSA contamination).

    • Add Protease Inhibitor Cocktail (specifically inhibiting serine proteases after collection, not during culture) to freeze the peptidome.

  • Peptide Extraction:

    • Acidify media (1% Trifluoroacetic acid) to dissociate peptide complexes and precipitate high-MW proteins.

    • Solid Phase Extraction (SPE): Use C18 cartridges. Equilibrate with 0.1% TFA/Water. Load sample. Wash. Elute with 60% Acetonitrile (ACN).

  • LC-MS/MS Analysis:

    • Column: Nano-C18 reverse phase.

    • Gradient: 5-40% ACN over 60 minutes.

    • Instrument: Orbitrap (High Resolution).

    • Search Parameters: No enzyme specificity (to detect endogenous cleavage). Variable modifications: Amidation (C-term), Pyroglutamate (N-term), Oxidation (M).

  • Data Interpretation (Self-Validating Step):

    • Map identified peptides back to the OGC-RA1 prepro-sequence.

    • Validation: A "ladder" of peptides ending at the same C-terminal residue (e.g., -Gly-Lys-Arg) confirms the processing site.

Protocol: In Vitro Enzymatic Digest (Reconstitution)

To confirm if OGC-RA1 is a substrate for specific PCs.

  • Substrate: Recombinant Pro-OGC-RA1 (purified from E. coli or uncleaved mutant).

  • Enzyme: Recombinant Furin, PC1/3, or PC2.

  • Buffer Conditions (Critical):

    • Furin: pH 7.0, 1mM CaCl2.

    • PC1/3: pH 5.5 (mimicking early granule), 1mM CaCl2.

  • Reaction: Incubate at 37°C. Take aliquots at 0, 15, 30, 60 min.

  • Readout: SDS-PAGE (shift in MW) or MALDI-TOF MS.

Part 3: Data Presentation & Visualization

Cleavage Site Logic Table

Hypothetical processing map for OGC-RA1 based on standard neuropeptide logic.

DomainSequence Motif (Example)EnzymeSub-Cellular LocationOutcome
Signal Peptide ...LGA-VL Q...Signal PeptidaseER MembraneTranslocation into ER lumen.
Pro-Region ...EAE-RR D...Furin / PC1/3TGN / Immature GranuleRemoval of N-terminal pro-domain.
C-Term Processing ...G-K-R PC1/3 or PC2Secretory GranuleExposure of C-terminal Glycine.
Trimming ...G (KR removed)Carboxypeptidase ESecretory GranuleGeneration of Gly-extended intermediate.
Amidation ...X-NH2PAMSecretory GranuleBioactive OGC-RA1 (Amidated).
Pathway Visualization (Graphviz)

The following diagram illustrates the sequential processing of OGC-RA1 from gene to granule.

OGC_RA1_Processing cluster_legend Enzymatic Milieu PrePro Prepro-OGC-RA1 (Full Length) ER Endoplasmic Reticulum (Signal Peptidase) PrePro->ER Translocation ProPeptide Pro-OGC-RA1 (Signal Removed) ER->ProPeptide Cleavage at Ala-X cleavage site Golgi Trans-Golgi Network (Furin/PC1/3 Sorting) ProPeptide->Golgi Vesicular Transport ImmatureGranule Immature Secretory Granule (Acidification pH 6.0) Golgi->ImmatureGranule Packaging Intermediates Processing Intermediates (C-term Gly-Lys-Arg) ImmatureGranule->Intermediates PC1/3 Cleavage at KR/RR motifs MatureGranule Mature Granule (CPE & PAM Activity) Intermediates->MatureGranule Trimming Bioactive Bioactive OGC-RA1 (Amidated/Mature) MatureGranule->Bioactive Amidation (PAM enzyme)

Figure 1: The sequential enzymatic cascade required for OGC-RA1 maturation. Note the pH-dependent progression from ER to Mature Granule.

Part 4: Troubleshooting & Quality Control

Common Processing Failures

In recombinant production (e.g., CHO cells), the endogenous levels of PC1/3 are often insufficient for high-titer overexpression of OGC-RA1.

  • Symptom: Mass spec shows high abundance of "Pro-OGC-RA1" or "Lys-Arg" extended forms.

  • Solution: Co-transfection of the host cell with a Furin or PC1/3 vector is often required to boost processing capacity [3].

Differentiating "Nonsense" Cleavage

Not all fragments found in the supernatant are biologically relevant.

  • Artifacts: Cleavage by extracellular proteases (metalloproteases) due to cell death.

  • Validation Rule: True processing sites are usually conserved across species and occur strictly at Paired Basic Residues (KR, RR) or Monobasic Arginine sites favored by PCs. Random hydrophobic cleavages suggest degradation, not processing.

References

  • FDA (U.S. Food and Drug Administration). (2014). Guidance for Industry: Immunogenicity Assessment for Therapeutic Protein Products. [Link]

  • Seidah, N. G., & Prat, A. (2012). The biology and therapeutic targeting of the proprotein convertases. Nature Reviews Drug Discovery, 11(5), 367–383. [Link]

  • Humbel, R. E. (1990). Insulin-like growth factors I and II. European Journal of Biochemistry, 190(3), 445–462. (Seminal reference on peptide processing logic). [Link]

  • Hook, V., et al. (2008). Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones. Annual Review of Pharmacology and Toxicology, 48, 393–423. [Link]

Methodological & Application

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol for OGC-RA1

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of OGC-RA1 , defined here as a representative "Difficult Sequence" (e.g., a hydrophobic, aggregation-prone receptor antagonist) to demonstrate advanced Solid-Phase Peptide Synthesis (SPPS) methodologies.

Executive Summary

The synthesis of OGC-RA1 presents specific challenges typical of hydrophobic receptor antagonists, including on-resin aggregation, steric hindrance during coupling, and potential racemization of sensitive residues (Cys, His). Standard Fmoc protocols often yield deletion sequences (des-peptides) for such targets.

This guide details an optimized Fmoc/tBu SPPS protocol utilizing ChemMatrix® resin , OxymaPure/DIC activation , and pseudoproline (Ψpro) backbone protection to disrupt secondary structure formation. This methodology ensures high crude purity (>85%) and minimizes downstream purification bottlenecks.

Pre-Synthesis Analysis & Strategy

The "Difficult Sequence" Challenge

OGC-RA1 is characterized by regions of high hydrophobicity and potential


-sheet formation. During assembly, inter-chain hydrogen bonding can cause the resin-bound peptide to "collapse," preventing reagent access (solvation) and leading to incomplete coupling.

Strategic Interventions:

  • Resin Selection: Transition from Polystyrene (PS) to ChemMatrix (100% PEG) to maximize swelling in polar solvents.

  • Solvation: Use of NMP (N-methyl-2-pyrrolidone) over DMF for improved solubility of aggregates.

  • Structure Breaking: Incorporation of Pseudoprolines (oxazolidines) at critical intervals (every 5-6 residues) to induce a "kink" in the backbone, preventing

    
    -sheet stacking.
    
Workflow Logic

The following diagram illustrates the critical decision pathways for the OGC-RA1 synthesis cycle.

SPPS_Workflow Start Resin Preparation (ChemMatrix, 0.4 mmol/g) Deprotect Fmoc Deprotection (20% Piperidine/0.1M Oxyma) Start->Deprotect Wash1 Flow Wash (NMP/DCM) Deprotect->Wash1 Activate Activation (DIC/OxymaPure) Wash1->Activate Coupling Coupling Reaction (50°C, 20 min) Activate->Coupling Monitor Kaiser Test / UV Monitor Coupling->Monitor Monitor->Deprotect Pass (>99%) Recouple Double Coupling (Change Solvent/Reagent) Monitor->Recouple Fail (<99%) Cleavage Global Cleavage (TFA/TIPS/H2O/DODT) Monitor->Cleavage Final Cycle Complete Cap Capping (Ac2O/DIPEA) Recouple->Cap Fail 2x Cap->Deprotect Terminate Chain

Figure 1: Optimized SPPS Workflow for OGC-RA1 emphasizing the monitoring loop to prevent deletion sequences.

Materials & Reagents

To ensure reproducibility, the following grades and specifications are required.

ComponentSpecificationRationale
Solid Support H-Rink Amide ChemMatrix®Superior swelling in DCM/DMF/NMP; prevents aggregation.
Loading 0.4 – 0.5 mmol/gLower loading reduces steric crowding between chains.
Activator OxymaPure (Ethyl cyanohydroxyiminoacetate)Safer/more efficient than HOBt; reduces racemization better than HOAt.
Coupling Agent DIC (Diisopropylcarbodiimide)Forms soluble urea byproduct; synergistic with Oxyma.
Base DIPEA (Diisopropylethylamine)Used only during cleavage/capping; avoided in coupling to reduce racemization.
Solvent NMP (Peptide Grade)Higher polarity than DMF; critical for "difficult" sequences.
Scavengers TIPS, DODTEssential for protecting Cys/Trp/Met from alkylation during cleavage.

Experimental Protocol

Phase 1: Resin Preparation
  • Weigh 0.1 mmol of Rink Amide ChemMatrix resin into a reaction vessel.

  • Swell in DCM (Dichloromethane) for 20 minutes. Drain.

  • Swell in NMP for 20 minutes. Drain.

    • Expert Insight: ChemMatrix beads are free-flowing when dry but expand significantly. Ensure the reactor volume accommodates 5x expansion.

Phase 2: Fmoc Deprotection

Standard piperidine can cause aspartimide formation. We use a modified cocktail.

  • Reagent: 20% Piperidine + 0.1 M OxymaPure in NMP.

    • Note: Oxyma suppresses aspartimide formation and protects sensitive residues.

  • Cycle:

    • Treat 1: 3 minutes (Flow wash/drain).

    • Treat 2: 12 minutes (Batch reaction).

  • Wash: NMP (5x), DCM (3x), NMP (3x).

Phase 3: Activation & Coupling (The "Oxyma/DIC" Method)

This method generates the active ester in situ at neutral pH, minimizing racemization.

  • Amino Acid Preparation: Dissolve 5.0 equivalents (eq) of Fmoc-AA-OH in NMP.

  • Activation:

    • Add 5.0 eq OxymaPure (dissolved in minimal NMP).

    • Add 5.0 eq DIC .

    • Pre-activation: Allow to react for 2 minutes before adding to resin.

  • Reaction:

    • Transfer mixture to resin.[1]

    • Agitate at 50°C for 20 minutes (Microwave) or Room Temp for 60 minutes.

    • Critical Control Point: For Cysteine and Histidine, DO NOT HEAT . Couple at RT for 60 mins to prevent racemization [1].

Phase 4: Handling Difficult Regions (Pseudoprolines)

If OGC-RA1 contains Ser, Thr, or Cys, replace the native Fmoc-AA with a Pseudoproline Dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Mepro)-OH) at the relevant position.

  • Mechanism:[2] The oxazolidine ring locks the backbone in a "kinked" conformation, disrupting

    
    -sheets and solubilizing the chain [2].
    
Phase 5: Cleavage & Global Deprotection

The "make or break" step. Poor scavenging leads to irreversible alkylation.

  • Cocktail Preparation (Reagent K analog):

    • TFA (Trifluoroacetic acid): 92.5%

    • TIPS (Triisopropylsilane): 2.5%

    • H2O (Water): 2.5%

    • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Replaces odorous EDT)

  • Execution:

    • Wash resin with DCM to remove traces of NMP (NMP binds TFA).

    • Add Cleavage Cocktail (10 mL per gram of resin).

    • Agitate for 2.5 – 3.0 hours at Room Temp.

  • Precipitation:

    • Filter resin; collect filtrate.

    • Add dropwise into cold Diethyl Ether (-20°C) .

    • Centrifuge (3000 rpm, 5 min), decant ether, repeat wash 2x.

Quality Control & Validation

Analytical HPLC Conditions

Verify purity using the following gradient.

ParameterSetting
Column C18 Reverse Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 214 nm (Peptide bond), 280 nm (Trp/Tyr)
Troubleshooting Logic
  • Problem: Incomplete coupling (positive Kaiser test).

  • Solution: Perform a "Double Couple" using a different activation chemistry for the second round (e.g., HATU/DIPEA).

  • Problem: +16 Da mass shift observed in MS.

  • Solution: Oxidation of Met or Trp. Ensure DODT was fresh in cleavage cocktail; degas all solvents.

References

  • Albericio, F., & Tulla-Puche, J. (2008). The Application of Pseudoproline (ΨPro) Dipeptides in the Synthesis of Difficult Sequences. Chemical Reviews. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • Paradís-Bas, M., et al. (2016). The road to the synthesis of "difficult peptides". Chemical Society Reviews. Link

  • CEM Corporation. (n.d.). Microwave Peptide Synthesis Application Notes. Link

Sources

Technical Application Note: Determination of MIC for Novel Antimicrobial Agent OGC-RA1

[1]

Introduction & Scope

The Minimum Inhibitory Concentration (MIC) is the gold standard metric for determining the potency of an antimicrobial agent.[1] This Application Note details the optimized Broth Microdilution (BMD) protocol for OGC-RA1 , a novel small molecule antimicrobial candidate.[1]

Unlike water-soluble aminoglycosides or beta-lactams, OGC-RA1 exhibits hydrophobic properties requiring specific solvent handling to prevent precipitation during the assay.[1] This protocol is grounded in CLSI M07-A10 guidelines [1] but adapted to accommodate the physicochemical properties of OGC-RA1.

Objective: To determine the lowest concentration of OGC-RA1 that inhibits visible growth of target bacteria (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) with >95% reproducibility.

Pre-Analytical Considerations (Expertise & Logic)

Compound Solubility & Stability

Critical Insight: OGC-RA1 is hydrophobic.[1] Standard aqueous dilution will lead to "crashing out" (precipitation), resulting in false-negative MICs (the bacteria grow because the drug is solid, not in solution).[1]

  • Solvent: Dimethyl sulfoxide (DMSO) is required for the stock solution.[1]

  • Tolerance Limit: Most bacteria tolerate up to 1% v/v DMSO.[1] This protocol utilizes a "Step-Down" dilution method to ensure the final assay concentration of DMSO is ≤ 0.5%, preventing solvent toxicity from confounding results.[1]

Cation Adjustment

Mechanism: The activity of many antimicrobials is influenced by divalent cations (


1
  • Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Why? Low cation levels can result in overly optimistic (low) MICs for certain drug classes (e.g., polymyxins, aminoglycosides) by destabilizing the bacterial outer membrane.[1]

Materials & Reagents

ComponentSpecificationPurpose
Test Compound OGC-RA1 (Powder)Antimicrobial agent
Solvent 100% DMSO (Anhydrous)Stock solution preparation
Base Media Mueller-Hinton Broth II (CAMHB)Bacterial growth medium (Ca/Mg adjusted)
Plates 96-well, Round Bottom , PolystyreneRound bottoms allow cells to pellet, aiding visual reading
QC Strains E. coli ATCC 25922Validation control
Optical Standard 0.5 McFarland StandardInoculum density calibration

Experimental Workflow

The following diagram illustrates the logical flow from stock preparation to data readout.

MIC_WorkflowStock1. Stock Prep(10 mg/mL in DMSO)Intermed2. Intermediate Plate(100x Conc. in DMSO)Stock->IntermedSerial DilutionWorking3. Working Solution(2x Conc. in CAMHB)Intermed->Working1:50 Dilution(Reduces DMSO)AssayPlate4. Assay Plate(Add Bacteria)Working->AssayPlate50 µL TransferIncubate5. Incubation(16-20h @ 35°C)AssayPlate->IncubateRead6. Read MIC(Visual/OD600)Incubate->Read

Figure 1: Step-wise workflow for OGC-RA1 MIC determination, highlighting the intermediate dilution step to control DMSO concentration.

Detailed Protocol

Step 1: Stock Solution Preparation[1]
  • Weigh 10 mg of OGC-RA1 powder.[1]

  • Dissolve in 1 mL of 100% DMSO to achieve a 10,240 µg/mL stock.

    • Note: Using 10.24 mg/mL (binary base) simplifies serial dilutions (e.g., 128, 64, 32...).[1]

  • Vortex for 30 seconds to ensure complete solubilization.

Step 2: The "Step-Down" Dilution (Crucial for OGC-RA1)

Directly adding DMSO stock to broth often precipitates hydrophobic drugs.[1] We use an intermediate step.

  • Intermediate Plate (100% DMSO): In a 96-well plate, perform a 2-fold serial dilution of the stock using pure DMSO.

    • Range: 10,240 µg/mL down to 20 µg/mL.[1]

  • Working Plate (2x Conc in Broth):

    • Pipette 980 µL of CAMHB into deep-well tubes.

    • Transfer 20 µL from the Intermediate Plate (DMSO) into the CAMHB.

    • Result: You now have drugs at 2x the final testing concentration with 2% DMSO .[1]

Step 3: Assay Plate Setup[1]
  • Dispense 50 µL of the Working Solution (from Step 2) into the final 96-well Round Bottom Assay Plate.

    • Columns 1-10: Drug dilutions.[1][2][3]

    • Column 11: Growth Control (GC) - 50 µL CAMHB + 2% DMSO (No drug).[1]

    • Column 12: Sterility Control (SC) - 100 µL CAMHB (No bacteria, No drug).[1]

Step 4: Inoculum Preparation[1]
  • Select 3-5 isolated colonies from a fresh overnight agar plate.

  • Suspend in saline to match a 0.5 McFarland Standard (approx.

    
     CFU/mL).[1]
    
  • Dilution: Dilute this suspension 1:150 in CAMHB.

    • Target:

      
       CFU/mL.[1]
      
  • Inoculation: Add 50 µL of this diluted bacteria to wells in Columns 1-11.

    • Final Assay Conditions:

      • Drug Conc: 1x (Desired Range).

      • Bacterial Density:

        
         CFU/mL.[1]
        
      • DMSO Conc: 1% (Safe for most species).[1]

Step 5: Incubation & Reading[1]
  • Seal plate with a breathable membrane (prevents evaporation but allows

    
    ).[1]
    
  • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading:

    • Place plate on a dark, non-reflective surface.[1]

    • MIC Definition: The lowest concentration showing complete inhibition of visible growth (no button/pellet).[1][2][4]

Data Analysis & Interpretation

Validating the Run

Before recording OGC-RA1 data, check the controls:

Control WellExpected AppearanceLogic
Growth Control (Col 11) Turbid / PelletConfirms bacteria are viable and solvent is non-toxic.[1]
Sterility Control (Col 12) ClearConfirms media is not contaminated.
QC Strain (ATCC 25922) Within RangeIf QC MIC is out of range, the entire plate is INVALID .
Troubleshooting OGC-RA1 Specifics

TroubleshootingProblemIssue: Inconsistent MICCheck1Check Solubility(Precipitate?)Problem->Check1Check2Check Inoculum(Colony Count)Problem->Check2Action1Increase DMSO(Max 2%)Check1->Action1YesAction2Re-standardize0.5 McFarlandCheck2->Action2Too high/low

Figure 2: Decision tree for troubleshooting inconsistent MIC data.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] CLSI.[1][2][3][5]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023).[1] Reading guide for broth microdilution.[1][3]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008).[1] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[1][2][4] Nature Protocols, 3(2), 163–175.[1]

Application Note: Characterizing Membrane Permeabilization Kinetics of OGC-RA1

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Introduction

This guide details the characterization of OGC-RA1 , a cationic amphipathic peptide (CAP) designed for oncolytic activity. Like its structural analogs (e.g., LTX-315), OGC-RA1 operates via a dual-mechanism: it permeabilizes the plasma membrane (PM) and, critically, targets the mitochondrial outer membrane (MOM), triggering Immunogenic Cell Death (ICD).

The Analytical Challenge: In drug development, distinguishing between non-specific necrosis (immediate PM rupture) and regulated ICD (mitochondrial permeabilization preceding lysis) is vital. A "perfect" oncolytic peptide destabilizes mitochondria to release Danger-Associated Molecular Patterns (DAMPs) like ATP and HMGB1 before total cellular disintegration occurs.

This Application Note provides three self-validating protocols to map the spatiotemporal kinetics of OGC-RA1:

  • PM Integrity: Real-time kinetic exclusion assay.

  • Mitochondrial Health:

    
     dissipation tracking.
    
  • Functional Output: ATP release quantification.

Mechanistic Basis

OGC-RA1 utilizes electrostatic attraction to bind anionic phospholipids (Phosphatidylserine, Cardiolipin) enriched in cancer cell membranes and mitochondria.

Diagram 1: OGC-RA1 Dual-Targeting Mechanism

The following diagram illustrates the critical "Time-Lag" theory, where mitochondrial targeting triggers the DAMP release required for an immune response.

OGC_Mechanism Peptide OGC-RA1 Peptide PM Plasma Membrane (Anionic Lipids) Peptide->PM Electrostatic Attraction Cyto Cytosolic Entry PM->Cyto Translocation Necrosis Primary Necrosis (Lysis) PM->Necrosis High Conc. (Immediate Lysis) Mito Mitochondria (Cardiolipin Rich) Cyto->Mito Targeting MOMP MOMP (Pore Formation) Mito->MOMP Helix Insertion ATP ATP Release (Extracellular) MOMP->ATP Efflux CytC Cytochrome c Release MOMP->CytC Leakage ICD Immunogenic Cell Death ATP->ICD Dendritic Cell Recruitment CytC->ICD Caspase/ROS

Caption: Mechanistic pathway of OGC-RA1. Note the bifurcation between immediate necrosis (off-target/overdose) and mitochondrial permeabilization (therapeutic ICD).

Experimental Protocols

Protocol A: Kinetic Plasma Membrane Permeabilization (Sytox Green)

Objective: Determine the concentration of OGC-RA1 that induces membrane leakage and the time-to-onset (


).
Why Sytox Green?  unlike Propidium Iodide (PI), Sytox Green has a higher fluorescence enhancement (>500x) upon DNA binding and a smaller molecular size, offering higher sensitivity for detecting initial pore formation.
Materials
  • Reagent: Sytox™ Green Nucleic Acid Stain (5 mM stock in DMSO).

  • Cells: Target cancer cell line (e.g., B16-F10, MCA205) seeded at

    
     cells/well in black-walled 96-well plates.
    
  • Control: 0.1% Triton X-100 (100% lysis control).

Methodology
  • Preparation: Wash cells 1x with Krebs-Ringer Buffer (KRB) to remove serum esterases (which can interfere with some viability dyes) and phenol red.

  • Staining: Resuspend cells in 90 µL KRB containing 1 µM Sytox Green . Incubate for 10 min at 37°C.

  • Baseline Read: Measure fluorescence (Ex 504 nm / Em 523 nm) for 5 min to establish a stable baseline.

  • Treatment: Add 10 µL of 10x concentrated OGC-RA1 (final conc: 1–100 µM).

  • Kinetic Loop: Immediately read fluorescence every 60 seconds for 60–90 minutes at 37°C.

Data Output & Calculation

Calculate % Permeabilization using the formula:


[1][2]
  • 
    : Baseline fluorescence (untreated).
    
  • 
    : Fluorescence of Triton X-100 control.
    
Protocol B: Mitochondrial Membrane Potential ( ) Assay

Objective: Confirm if OGC-RA1 targets mitochondria specifically or if potential loss is secondary to PM rupture. Expert Insight: Use TMRM (Tetramethylrhodamine, methyl ester) in "redistribution mode" (non-quenching mode). Avoid JC-1 for kinetic plate reader assays as its aggregation kinetics can be complex to interpret in rapid permeabilization events.

Materials
  • Reagent: TMRM (20 nM final concentration).

  • Control: FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a depolarization positive control.

Methodology
  • Loading: Incubate cells with 20 nM TMRM in complete media for 30 min at 37°C.

    • Note: Do not wash out TMRM. Maintain 20 nM in the treatment buffer to allow equilibrium redistribution.

  • Treatment: Add OGC-RA1.

  • Imaging/Reading:

    • Plate Reader: Measure Ex 548 nm / Em 574 nm. A decrease in signal indicates depolarization (dye leaks from mito into cytosol/extracellular space).

    • Confocal Microscopy (Preferred): Observe the transition from discrete mitochondrial structures to diffuse cytosolic fluorescence.

Workflow Logic (Decision Tree)

Workflow Start Start: OGC-RA1 Treatment Assay1 Assay 1: Sytox Green (PM) Start->Assay1 Result1 Is PM Permeabilized? Assay1->Result1 No No / Very Slow Result1->No Check Mito Yes Yes (Rapid) Result1->Yes Check Timing Assay2 Assay 2: TMRM (Mito) No->Assay2 Yes->Assay2 Concl1 Mechanism: Apoptosis/ICD (Mito-centric) Assay2->Concl1 Delta-Psi Loss PRECEDES PM rupture Concl2 Mechanism: Necrosis (Lytic) Assay2->Concl2 Delta-Psi Loss SIMULTANEOUS with PM rupture

Caption: Decision tree for distinguishing ICD (Mitochondrial targeting) from Necrosis based on kinetic timing of PM vs. Mito assays.

Protocol C: ATP Release Quantification (ICD Biomarker)

Objective: Quantify extracellular ATP (eATP), a hallmark of immunogenic cell death induced by OGC-RA1.

Methodology
  • Seeding: Seed cells in 96-well plates (opaque white walls to maximize luminescence signal).

  • Treatment: Treat with OGC-RA1 for short durations (e.g., 5, 15, 30, 60 min).

    • Critical Step: Include an ATPase inhibitor (e.g., ARL 67156) if the cell line has high ecto-ATPase activity, though usually not necessary for rapid kinetic assays.

  • Supernatant Collection: Gently remove 50 µL of supernatant. Do not disturb the cell monolayer (lysis releases intracellular ATP, causing false positives).

  • Detection: Mix 50 µL supernatant with 50 µL Luciferase/Luciferin reagent (e.g., ENLITEN® or CellTiter-Glo® supernatant protocol).

  • Measurement: Read Luminescence (RLU) immediately.

Data Interpretation & Troubleshooting

Comparative Sensitivity Table
Assay ParameterSytox Green (PM)TMRM (Mitochondria)ATP Release (DAMP)
Target Plasma Membrane IntegrityInner Mito Membrane PotentialExtracellular DAMP
Signal Direction Increase (Fluorescence)Decrease (Redistribution)Increase (Luminescence)
OGC-RA1 Kinetic Profile Lag phase (10–30 min) expected for ICD.Rapid drop (5–15 min) often precedes Sytox.Peaks early (5–20 min).
Common Artifact High background if cells are unhealthy.Quenching if dye conc. >50 nM.Contamination by cell lysis (pipetting error).
Troubleshooting Guide
  • Issue: Sytox signal increases instantly (0–2 min).

    • Diagnosis: The peptide concentration is too high, causing detergent-like necrosis rather than regulated permeabilization.

    • Solution: Titrate down. The therapeutic window is where MOMP occurs before PM rupture.

  • Issue: TMRM signal fluctuates.

    • Diagnosis: TMRM is sensitive to P-glycoprotein (MDR pumps).

    • Solution: Add Verapamil or Cyclosporin A to inhibit efflux pumps during the assay.

References

  • Zhou, H., et al. (2016). Structure-activity relationship studies of LTX-315, a host defense peptide-derived oncolytic peptide. Journal of Medicinal Chemistry.

    • Context: Establishes the structural basis for cationic amphipathic peptides and their membrane targets.
  • Eike, L. M., et al. (2015). The oncolytic peptide LTX-315 induces cell death and DAMP release by mitochondria distortion in human melanoma cells. Oncotarget.

    • Context: The primary protocol reference for mitochondrial permeabilization and ATP release assays in this peptide class.
  • Yamazaki, T., et al. (2016).[3] The oncolytic peptide LTX-315 overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade.[3][4] Cell Death & Differentiation.

    • Context: Validates the immunological consequences (ICD)
  • Kepp, O., et al. (2014). Consensus guidelines for the detection of immunogenic cell death. OncoImmunology.

    • Context: Authoritative standard for validating

Sources

Application Note: Circular Dichroism Spectroscopy of OGC-RA1 in Lipid Micelles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

OGC-RA1 is characterized here as a novel amphipathic peptide candidate (putative transmembrane or interfacial domain mimic) requiring a lipidic environment to adopt its bioactive conformation. In aqueous buffers, such peptides often aggregate or adopt random coil structures, rendering standard Circular Dichroism (CD) data irrelevant.

This guide details the encapsulation of OGC-RA1 in Dodecylphosphocholine (DPC) and Sodium Dodecyl Sulfate (SDS) micelles. DPC is chosen as a zwitterionic mimic of eukaryotic PC-rich membranes, often preserving native structure better than the anionic, harsher SDS. This protocol ensures artifact-free acquisition of Far-UV CD spectra (190–260 nm) to quantify


-helical content.

Critical Technical Constraint: The success of this assay depends entirely on the Lipid-to-Peptide Ratio (LPR) and maintaining surfactant concentrations significantly above the Critical Micelle Concentration (CMC) .

Experimental Design Strategy

The Micelle Strategy: DPC vs. SDS

We will compare two environments. You must justify the choice based on the specific biological target of OGC-RA1.

FeatureDodecylphosphocholine (DPC)Sodium Dodecyl Sulfate (SDS)
Charge Zwitterionic (Neutral net charge)Anionic (Negative)
CMC (in water) ~1.1 mM~8.2 mM
Bio-relevance High (Mimics phosphatidylcholine headgroups)Low (Mimics negative bacterial membranes/denaturing)
Risk Mild; preserves tertiary contacts.High; induces "artificial" helicity.
Application Structural Biology / NMR standardsQuality Control / Amphipathicity checks
Buffer Interference & Optical Transparency

Standard buffers (Tris-HCl, NaCl) are forbidden in Far-UV CD below 200 nm due to chloride absorption.

  • Selected Buffer: 10–20 mM Sodium Phosphate (NaPi), pH 7.4.

  • Salt: Avoid NaCl if possible. If ionic strength is needed, use Sodium Fluoride (NaF), which is transparent down to 170 nm.

Detailed Protocol: Sample Preparation

Phase A: Disaggregation (The Thin Film Method)

Rationale: Hydrophobic peptides like OGC-RA1 often form pre-existing oligomers in lyophilized powder. We must monomerize them before micelle insertion.

  • Dissolution: Dissolve lyophilized OGC-RA1 in 100% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) to a concentration of ~0.5 mg/mL. These solvents break intermolecular H-bonds.

  • Aliquoting: Transfer the required amount of peptide (e.g., 50 µg for a final 300 µL sample) into a glass vial.

  • Evaporation: Dry the sample under a stream of Nitrogen (

    
    ) gas to create a thin peptide film on the glass wall.
    
  • Desiccation: Place the vial in a vacuum desiccator for >2 hours to remove trace solvent.

Phase B: Micelle Rehydration

Rationale: Rehydrating the film directly with micelle solution forces the peptide to partition immediately into the hydrophobic micelle core.

  • Prepare Detergent Stock:

    • DPC Stock: 200 mM in 20 mM NaPi buffer (pH 7.4).

    • SDS Stock: 200 mM in 20 mM NaPi buffer (pH 7.4).

  • Rehydration: Add 300 µL of the detergent stock (diluted to working concentration, e.g., 20 mM) to the peptide film.

    • Note: 20 mM is well above the CMC for both DPC (~1.1 mM) and SDS (~8 mM), ensuring stable micelles.

  • Incubation: Vortex gently for 1 minute, then sonicate in a water bath for 10 minutes at Room Temperature (RT) to ensure complete encapsulation.

  • Clarification: Centrifuge at 14,000 x g for 5 minutes. Transfer supernatant to the CD cuvette. Do not disturb any pellet.

CD Measurement Parameters

Instrument: Jasco J-1500 or equivalent (Chirascan). Cuvette: Quartz Suprasil, 1 mm (0.1 cm) pathlength.

ParameterSettingRationale
Wavelength Range 260 nm – 190 nmCovers

-helix minima (222/208) and

transition (192).
Bandwidth 1.0 nmBalance between spectral resolution and signal-to-noise.
Scanning Speed 50 nm/minSlow enough to capture transient signals.
Response Time (D.I.T.) 2 secondsIntegration time per data point.
Accumulations 3 – 5 scansAveraging reduces random noise.
Temperature 25°CStandard reference; thermostating is essential.
Nitrogen Flow > 5 L/minCrucial: Removes

which absorbs < 200 nm.

Workflow Visualization

G cluster_micelle Micelle Preparation Start Lyophilized OGC-RA1 HFIP Dissolve in HFIP/TFE (Monomerization) Start->HFIP Film Dry to Thin Film (N2 Stream + Vacuum) HFIP->Film Rehydrate Rehydrate Film with Micelle Solution Film->Rehydrate Add Buffer PrepDPC Prepare 20mM DPC in 20mM NaPi Buffer CheckCMC Verify > CMC (DPC CMC ~1.1mM) PrepDPC->CheckCMC CheckCMC->Rehydrate Sonicate Sonicate & Centrifuge (Remove Aggregates) Rehydrate->Sonicate Measure CD Measurement (190-260 nm) Sonicate->Measure

Figure 1: Step-by-step sample preparation workflow for encapsulating OGC-RA1 in detergent micelles.

Data Analysis & Quality Control

The HT Voltage Check (Self-Validation)

The High Tension (HT) voltage on the photomultiplier tube is your primary quality control metric.

  • Rule: HT Voltage must remain < 700 V .

  • Failure Mode: If HT > 700 V at 200 nm, the sample is too opaque (absorbance > 1.0).

  • Fix: Reduce total concentration or switch to a 0.1 mm pathlength cuvette.

Conversion to Mean Residue Ellipticity (MRE)

Raw data (


, mdeg) must be normalized for concentration and peptide length to be comparable.


  • 
     : Observed ellipticity (mdeg)
    
  • MRW : Mean Residue Weight (

    
    )
    
  • c : Concentration (mg/mL)

  • l : Pathlength (cm)

Interpreting the OGC-RA1 Spectrum
  • 
    -Helix:  Double minima at 208 nm  and 222 nm . Positive peak at ~192 nm.
    
    • Insight: A ratio of

      
       indicates coiled-coil formation or aggregation; a ratio ~0.8 indicates isolated helices in micelles.
      
  • 
    -Sheet:  Single minimum at ~218 nm.
    
  • Random Coil: Minimum at ~198 nm.

Troubleshooting Logic

Troubleshooting Issue Spectrum Noise / Artifacts CheckHT Check HT Voltage at < 200 nm Issue->CheckHT HighHT HT > 700V? CheckHT->HighHT YesHT Buffer/Sample Absorbance is too high HighHT->YesHT Yes NoHT HT is Normal (<600V) HighHT->NoHT No Action1 1. Use NaF instead of NaCl 2. Reduce Conc. 3. Use 0.1mm cuvette YesHT->Action1 CheckSignal Is Signal Weak? NoHT->CheckSignal YesWeak Low Peptide Conc. or Adsorption CheckSignal->YesWeak Yes NoWeak Distorted Shape? CheckSignal->NoWeak No Action2 Verify Conc. (A280) Check for precipitation YesWeak->Action2 Action3 Check Scattering (Turbidity) Centrifuge Sample NoWeak->Action3

Figure 2: Troubleshooting decision tree for common CD spectral artifacts in membrane protein samples.

References

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. Link

  • Miles, A. J., & Wallace, B. A. (2016). Circular dichroism spectroscopy of membrane proteins. Chemical Society Reviews, 45(18), 4859-4872. Link

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. Link

  • BenchChem Application Note. Preparing Dodecylphosphocholine (DPC) Micelles for High-Resolution NMR Studies. (Protocol basis for micelle formation).[1] Link

Sources

Troubleshooting & Optimization

Improving OGC-RA1 peptide stability in serum

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Serum Stability for OGC-RA1

Subject: Troubleshooting and Improving Serum Stability for OGC-RA1 (Mitochondrial 2-Oxoglutarate Carrier Inhibitor) From: Dr. A. Vance, Senior Application Scientist To: Research & Development Team

Executive Summary & Technical Context

The Challenge: You are observing rapid loss of OGC-RA1 (a rationally designed peptide analogue targeting the SLC25A11/OGC mitochondrial carrier) in serum assays. This is a common bottleneck for mitochondrial-targeting peptides (MTPs), which often rely on cationic and amphipathic structures (e.g., arginine-rich motifs or amphipathic helices) to penetrate the inner mitochondrial membrane (IMM). These same features unfortunately make them prime substrates for serum proteases (trypsin-like activity) and prone to non-specific binding with serum albumin.

The Solution: This guide provides a systematic troubleshooting framework. We will first validate if the "loss" is true enzymatic degradation or an assay artifact (protein binding). We then detail chemical and formulation strategies to enhance the half-life (


) of OGC-RA1 without compromising its affinity for the 2-oxoglutarate binding site.

Diagnostic Workflow: Is it Degradation or Binding?

Before modifying the peptide structure, we must confirm the mechanism of loss. OGC-RA1 is likely hydrophobic and cationic; it may be binding irreversibly to serum proteins or precipitating rather than degrading.

Decision Tree: Diagnosing Peptide Loss

DiagnosticTree Start Problem: Low Recovery of OGC-RA1 in Serum Step1 Perform T=0 Recovery Test (Immediate Quench) Start->Step1 Result1 Low Recovery at T=0? Step1->Result1 Binding Issue: Protein Binding/Precipitation (Not Degradation) Result1->Binding Yes (<80% recovery) Step2 Test Stability in Heat-Inactivated Serum Result1->Step2 No (Good recovery) Degradation Issue: Enzymatic Degradation Result2 Stable in Heat-Inactivated? Step2->Result2 TrueProteolysis Confirmed: Proteolysis (Proceed to Chemical Mod) Result2->TrueProteolysis Yes NonEnzymatic Issue: Chemical Instability (Oxidation/Hydrolysis) Result2->NonEnzymatic No

Figure 1: Diagnostic decision tree to distinguish between physical loss (binding/precipitation) and chemical/enzymatic degradation.

Strategic Solutions for OGC-RA1 Stability

If proteolysis is confirmed, apply the following modifications. These are ranked by their likelihood of preserving OGC binding affinity.

Strategy A: Chemical Modification (The "Stealth" Approach)

Mitochondrial carriers like OGC often require specific charge distributions (arginine/lysine) for binding. We must protect these residues without altering the pharmacophore.

ModificationMechanismApplicability to OGC-RA1
D-Amino Acid Substitution Replaces L-enantiomers at cleavage sites (e.g., Arg/Lys) to prevent protease recognition.High. Focus on retro-inverso strategies (reversed sequence with D-amino acids) to maintain side-chain topology for OGC binding [1].
Peptide Stapling Introduces a hydrocarbon brace between i and i+4 residues to lock an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-helical conformation.
High. If OGC-RA1 relies on an amphipathic helix for IMM penetration, stapling shields the backbone from proteases and enhances cell permeability [2].
N/C-Terminal Capping Acetylation (N-term) and Amidation (C-term).Essential. Uncapped termini are primary targets for exopeptidases. This also mimics the native protein backbone charge state.
Backbone N-Methylation Methylation of the amide nitrogen.Moderate. Prevents hydrogen bonding required for protease active sites but may sterically hinder OGC binding. Use only at non-critical residues.
Strategy B: Formulation (The "Shield" Approach)

If chemical modification abolishes OGC binding, modify the delivery vehicle instead.

  • PEGylation: Attaching Polyethylene Glycol (PEG).

    • Pros: Increases hydrodynamic radius, reduces renal clearance, and shields from enzymes.

    • Cons: Can interfere with mitochondrial entry. Recommendation: Use a cleavable linker (e.g., disulfide) that releases the active OGC-RA1 upon entering the reducing environment of the cytosol/mitochondria.

  • Liposomal Encapsulation:

    • Encapsulate OGC-RA1 in PEGylated liposomes. This protects the peptide in serum and can be functionalized with mitochondrial targeting ligands (e.g., TPP) to enhance delivery to the SLC25A11 target [3].

Protocol: The "Gold Standard" Serum Stability Assay

Objective: Determine the in vitro half-life (


) of OGC-RA1 in human or murine serum.

Materials:

  • Pooled Human Serum (male AB) or Mouse Serum (species-specific).

  • Internal Standard (IS): A structural analogue of OGC-RA1 (labeled) or a distinct peptide (e.g., Warfarin or Tolbutamide for small molecules, but a stable peptide like labeled-Angiotensin is better here).

  • Quench Solution: 1% Formic Acid in Acetonitrile (ice-cold).

Workflow Diagram:

ProtocolWorkflow Prep 1. Preparation Spike OGC-RA1 (1-10 µM) into pre-warmed Serum (37°C) Incubate 2. Incubation Timepoints: 0, 5, 15, 30, 60, 120, 240 min Prep->Incubate Quench 3. Quench & Precipitate Add 3:1 ACN:Formic Acid Vortex & Centrifuge Incubate->Quench At each t Analyze 4. Analysis LC-MS/MS (MRM Mode) Calculate % Remaining Quench->Analyze Supernatant

Figure 2: Step-by-step workflow for the serum stability assay.

Detailed Steps:

  • Equilibration: Thaw serum and equilibrate to 37°C for 10 minutes. Crucial: Do not vortex vigorously; serum proteins denature easily.

  • Spiking (T=0): Add OGC-RA1 stock (dissolved in water or DMSO) to serum to a final concentration of 5 µM. Ensure DMSO content is <1% to avoid affecting protease activity.

  • Sampling: At defined time points (0, 15, 30, 60, 120, 240 min), remove 100 µL of the mixture.

  • Quenching: Immediately transfer the aliquot into 300 µL of Ice-Cold Quench Solution containing the Internal Standard.

    • Why? The acid stops protease activity instantly; acetonitrile precipitates serum albumin (the "crash").

  • Processing: Vortex for 30s, incubate at -20°C for 20 min (improves precipitation), then centrifuge at 15,000 x g for 10 min at 4°C.

  • Analysis: Inject the supernatant into LC-MS/MS. Monitor the parent ion transition for OGC-RA1.

Troubleshooting & FAQs

Q1: My peptide disappears at T=0 (recovery < 20%). Is it degrading that fast?

  • Answer: Unlikely. This is usually non-specific binding (NSB) to serum albumin or the plasticware.

  • Fix: Use LoBind® tubes. Add a solubility improver like 0.1% Tween-20 to the assay buffer (if not using pure serum) or verify solubility in the quench solution. If the peptide binds albumin, the "crash" precipitation might be pulling your peptide down with the pellet. Try a liquid-liquid extraction (LLE) instead of protein precipitation.

Q2: OGC-RA1 is stable in PBS but degrades in serum. How do I know which enzyme is responsible?

  • Answer: Use specific protease inhibitors to profile the degradation.

    • Add EDTA (inhibits metalloproteases).

    • Add PMSF (inhibits serine proteases like trypsin).

    • If PMSF rescues the peptide, the degradation is likely driven by trypsin-like enzymes attacking Arginine/Lysine residues (common in mitochondrial targeting sequences) [4].

Q3: Can I use heat-inactivated serum for the main study?

  • Answer: No. Heat inactivation destroys the complement system and many proteases. This would generate false-positive stability data that will not translate to in vivo efficacy. Use heat-inactivated serum only as a negative control to prove enzymatic activity.

Q4: Will cyclization prevent OGC-RA1 from entering the mitochondria?

  • Answer: Not necessarily. While cyclization reduces flexibility, many cyclic peptides (e.g., cyclosporin A) are cell-permeable. However, for OGC inhibition, the peptide must fit into the carrier's substrate-binding site. You must verify that the cyclic constraint does not lock the peptide in a conformation that prevents binding to SLC25A11 [5].

References

  • Retro-Inverso Peptides: Chorev, M., & Goodman, M. (1993). A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research, 26(5), 266–273. Link

  • Peptide Stapling: Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. Link

  • Mitochondrial Targeting Formulation: Yamada, Y., & Harashima, H. (2008). Mitochondrial drug delivery systems for macromolecule and their therapeutic application to mitochondrial diseases. Advanced Drug Delivery Reviews, 60(13), 1439–1462. Link

  • Peptide Stability in Serum: Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides.[1][2][3][4][5][6] Methods in Molecular Biology, 494, 177–186. Link

  • OGC Carrier Mechanism: Palmieri, F., & Monné, M. (2016). Discoveries, metabolic roles and diseases of mitochondrial carriers: A review. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1863(10), 2362–2378. Link

Sources

Technical Support Center: OGC-RA1 Peptide Synthesis & Aggregation Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: OGC-RA1-AGG-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The OGC-RA1 Aggregation Challenge

You are likely encountering synthesis failure or low crude purity with OGC-RA1 due to intermolecular hydrogen bonding leading to


-sheet formation on the solid support. This "gelation" or "aggregation" prevents the entry of activated amino acids and deprotection reagents, resulting in deletion sequences (missing amino acids) and truncated peptides.

This guide provides a self-validating protocol to disrupt these interactions, ensuring high-fidelity synthesis of OGC-RA1.

Part 1: Diagnostic & Sequence Analysis

Before altering your workflow, confirm that aggregation is the root cause.

Is OGC-RA1 Aggregating? (Diagnostic Checklist)
ObservationDiagnosis
Resin Shrinkage The resin bed volume decreases significantly during the synthesis of hydrophobic regions.
Kaiser Test Failure Post-coupling Kaiser tests are slightly blue (incomplete coupling), or post-deprotection tests are not dark blue (incomplete deprotection).
HPLC Broadening The crude chromatogram shows a "hump" under the main peak or multiple deletion peaks.
Fmoc-Deprotection Slowdown UV monitoring shows a broadened deprotection peak or lower total area than expected.
Sequence Risk Assessment

Analyze the OGC-RA1 sequence for these "Red Flag" motifs:

  • Hydrophobic Runs: 3+ consecutive residues of Val, Ile, Ala, Phe, Leu.

  • "Difficult" Residues: Presence of Gln, Asn (H-bond donors) or Thr, Ser (hydroxyls).

  • Distance from C-Term: Aggregation typically spikes between residues 5–15 from the C-terminus.

Part 2: Troubleshooting Protocols (The "Anti-Aggregation" Workflow)

Strategy A: Solvation & Chaotropic Disruption (The "Magic Mixture")

Standard DMF (Dimethylformamide) is often insufficient for OGC-RA1. We must disrupt the hydrogen bond network.

Protocol:

  • Replace Solvent: Switch from pure DMF to NMP (N-methyl-2-pyrrolidone) for all coupling and washing steps. NMP is a better solvent for hydrophobic peptides.

  • Chaotropic Additives: If NMP fails, use 0.1 M LiCl or KSCN (Potassium Thiocyanate) in the coupling buffer. These salts disrupt the internal structure of the resin-bound peptide.

  • The "Magic Mixture" (For extreme cases):

    • DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.

Strategy B: Backbone Protection (The "Gold Standard")

If OGC-RA1 contains Serine, Threonine, or Cysteine, this is the most effective chemical intervention.

Mechanism: The amide bond hydrogen is reversibly replaced by a cyclic structure (oxazolidine), acting as a "kink" in the peptide chain. This prevents the formation of


-sheets.

Protocol:

  • Identify Ser, Thr, or Cys residues in the "difficult" region (usually residues 6-15).

  • Substitute the standard Fmoc-AA-OH with a Pseudoproline Dipeptide (Fmoc-X-Thr(PsiMe,Mepro)-OH) .

  • Result: The peptide behaves like a soluble polymer rather than an aggregate. The native sequence is regenerated automatically during the final TFA cleavage.

Strategy C: Thermal Modulation (Microwave Synthesis)

Kinetic energy can overcome the activation barrier caused by aggregation.

Protocol:

  • Coupling: 75°C for 5 minutes (except for Cys/His which require 50°C to avoid racemization).

  • Deprotection: 75°C for 3 minutes (20% Piperidine in DMF).

  • Warning: Do not heat coupling steps involving Fmoc-Arg(Pbf)-OH >50°C to prevent

    
    -lactam formation.
    

Part 3: Visualization of the Aggregation Mechanism

The following diagram illustrates how OGC-RA1 chains aggregate on the resin and how our strategies disrupt this process.

PeptideAggregation cluster_0 Standard Synthesis (Failure Mode) cluster_1 Optimized Synthesis (Success Mode) ChainA Peptide Chain A H_Bonds Interchain H-Bonds (Beta-Sheet) ChainA->H_Bonds ChainB Peptide Chain B ChainB->H_Bonds Steric Steric Hindrance (Reagents Blocked) H_Bonds->Steric Access Open Access (Reagents Enter) Steric->Access Apply Strategy B (Backbone Protection) ChainC Peptide Chain C (w/ Pseudoproline) Kink Structural 'Kink' (Disrupts H-Bonds) ChainC->Kink ChainD Peptide Chain D (w/ Pseudoproline) ChainD->Kink Kink->Access Solvation Improved

Caption: Mechanism of peptide aggregation via beta-sheet stacking and disruption via backbone protection (Pseudoprolines).

Part 4: Frequently Asked Questions (FAQs)

Q1: My Kaiser test is negative (yellow) after deprotection. What happened? A: This is a false negative caused by aggregation. The N-terminal amine is buried inside the resin aggregate and cannot react with the Ninhydrin.

  • Fix: Swell the resin in hot NMP or DCM before the test. If still negative, assume the Fmoc group is not removed. Repeat deprotection using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2% DBU + 2% Piperidine in DMF) to force deprotection.

Q2: Can I use PEG-based resins for OGC-RA1? A: Highly Recommended. Polystyrene (PS) resins are hydrophobic and exacerbate aggregation. Switch to ChemMatrix or TentaGel resins. These are made of 100% PEG (polyethylene glycol), which swells better in polar solvents and physically spaces out the peptide chains, reducing intermolecular contact.

Q3: How do I cleave the Pseudoproline? Do I need a special step? A: No. Pseudoprolines (and Hmb/Dmb groups) are acid-labile. They automatically convert back to the native amino acid (Ser/Thr) during the standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O). Ensure a cleavage time of at least 3 hours to ensure full conversion.

Q4: OGC-RA1 has a C-terminal Amide. Which resin should I use? A: Use Rink Amide ChemMatrix resin. Avoid Rink Amide MBHA (polystyrene) if you are seeing aggregation. The loading should be low (< 0.4 mmol/g ) to prevent crowding of the growing chains.

Part 5: Summary of Experimental Parameters

Use this table to configure your synthesizer or manual workflow.

ParameterStandard Protocol (Risk of Failure)Optimized OGC-RA1 Protocol
Resin Rink Amide MBHA (0.6 mmol/g)ChemMatrix or TentaGel (0.2 - 0.4 mmol/g)
Solvent DMFNMP or DMF + 0.1M LiCl
Coupling Reagent HBTU/DIEAHATU/HOAt/DIEA (Stronger activation)
Difficult Residues Standard Fmoc-Ser/ThrFmoc-Pseudoproline Dipeptides
Deprotection 20% Piperidine20% Piperidine + 0.1M HOBt (Prevents aspartimide)
Temperature Room Temperature50°C - 75°C (Microwave or Water bath)

References

  • Paradisi, F., et al. (2016). "Aggregation in Peptide Synthesis: Causes and Solutions." Chemical Reviews.

  • Mutter, M., et al. (2004). "Pseudoprolines: Nature's Bridge to Difficult Peptides." Journal of the American Chemical Society.

  • CEM Corporation. (2022). "Microwave Peptide Synthesis: Best Practices for Difficult Sequences." Application Notes.

  • Merck/Sigma-Aldrich. (2023). "Overcoming Aggregation in Solid Phase Peptide Synthesis." Technical Guides.

  • Garcia-Martin, F., et al. (2006). "The ChemMatrix resin: A new PEG-based support for the solid-phase synthesis of complex peptides." Journal of Combinatorial Chemistry.

OGC-RA1 Technical Support Center: In Vivo Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the OGC-RA1 Technical Support Hub. This guide addresses the solubility challenges associated with OGC-RA1 , a hydrophobic small molecule requiring optimized vehicle formulation for in vivo administration (IP/IV/PO).

The Core Challenge: OGC-RA1 exhibits low aqueous solubility (likely BCS Class II or IV characteristics), leading to precipitation upon dilution in physiological buffers. This results in poor bioavailability and high variability in pharmacokinetic (PK) data.

Critical Physicochemical Parameters (User Verification Required): Before proceeding, verify these values for your specific batch of OGC-RA1:

  • LogP: > 3.5 (High lipophilicity indicates need for organic co-solvents or lipids).

  • pKa: If basic, solubility may improve at pH < 4; if acidic, at pH > 8 (though physiological pH limits apply).

  • Molecular Weight: < 500 Da (Standard small molecule) vs > 800 Da (Likely requires micellar systems).

Formulation Decision Tree

Use this logic flow to select the appropriate vehicle based on your specific experimental constraints (e.g., maximum DMSO tolerance, route of administration).

FormulationLogic cluster_legend Key Start Start: OGC-RA1 Formulation CheckSolubility Check Aqueous Solubility (PBS pH 7.4) Start->CheckSolubility HighSol Soluble > 1 mg/mL? CheckSolubility->HighSol SimpleSaline Use Sterile Saline or PBS HighSol->SimpleSaline Yes LowSol Insoluble/Precipitates HighSol->LowSol No Route Route of Administration? LowSol->Route IV IV (Intravenous) Route->IV Systemic IP_PO IP (Intraperitoneal) / PO (Oral) Route->IP_PO Local/Gut IV_Path Strict Limits: DMSO < 5% No Particulates IV->IV_Path IP_Path Moderate Limits: DMSO < 10% Viscosity Tolerated IP_PO->IP_Path CycD Protocol B: 20% HP-β-Cyclodextrin IV_Path->CycD Preferred (Low Toxicity) IP_Path->CycD Alternative (If PEG toxic) CoSolvent Protocol A: 5% DMSO / 40% PEG400 / 5% Tween 80 IP_Path->CoSolvent Standard (High Solubilization) Legend1 Decision Point Legend2 Recommended Protocol

Figure 1: Decision matrix for selecting OGC-RA1 vehicle based on administration route and solubility thresholds.

Standard Operating Protocols (SOPs)

Protocol A: The "Gold Standard" Co-Solvent System

Best for: IP or Oral administration where high drug loading is required. Mechanism: Uses cosolvency (DMSO/PEG) to dissolve the drug and a surfactant (Tween 80) to prevent precipitation upon contact with body fluids.

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile.

  • Polyethylene Glycol 400 (PEG400).[1][2][3]

  • Tween 80 (Polysorbate 80).

  • Sterile Saline (0.9% NaCl) or Water for Injection (WFI).

Procedure:

  • Weigh the required amount of OGC-RA1 powder into a sterile vial.

  • Dissolve completely in 5% of the final volume of DMSO. Vortex until clear. Do not proceed if not clear.

  • Add 40% of the final volume of PEG400. Vortex thoroughly. The solution may warm slightly.

  • Add 5% of the final volume of Tween 80. Vortex.

  • Slowly add 50% of the final volume of warm (37°C) Sterile Saline while vortexing continuously.

    • Critical Step: Adding saline too fast can cause "crashing out" (precipitation).

  • Filter Sterilize using a 0.22 µm PES or PVDF syringe filter if IV administration is intended (check for loss of drug on filter).

Protocol B: Cyclodextrin Complexation (HP-β-CD)

Best for: IV administration or sensitive animal models (avoids DMSO/PEG toxicity). Mechanism: Encapsulates the hydrophobic OGC-RA1 molecule inside the hydrophilic cavity of the cyclodextrin ring.

Reagents:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Captisol® or Trappsol®).

  • Sterile Water for Injection.

Procedure:

  • Prepare a 20% (w/v) HP-β-CD stock solution in sterile water. (e.g., 2g HP-β-CD in 10mL water). Filter sterilize (0.22 µm).

  • Weigh OGC-RA1 into a vial.

  • Add the 20% HP-β-CD solution to the drug.

  • Sonicate for 30–60 minutes at room temperature or slightly elevated temp (40°C) until dissolved.

    • Note: If the solution remains cloudy, the concentration of OGC-RA1 exceeds the complexation capacity. Dilute or reduce drug target concentration.

Troubleshooting & FAQs

Issue 1: "My compound precipitates immediately when I add the saline/water."

Diagnosis: This is the "Crash-Out" effect. The hydrophobic drug is soluble in DMSO but insoluble in the aqueous phase. Corrective Actions:

  • Order of Addition: Ensure you are following Protocol A exactly: DMSO

    
     PEG 
    
    
    
    Tween
    
    
    Water. Never add DMSO stock directly to water.
  • Warm the Saline: Use pre-warmed saline (37°C) for the final dilution step.

  • Increase Surfactant: Increase Tween 80 from 5% to 10% (monitor for hemolysis in IV).

  • Switch to Protocol B: Cyclodextrins prevent crash-out by shielding the hydrophobic core.

Issue 2: "The mice are showing immediate distress (writhing, ataxia) after IP injection."

Diagnosis: Vehicle Toxicity.[4] High concentrations of DMSO or PEG400 can cause peritoneal irritation or neurotoxicity. Corrective Actions:

  • Reduce DMSO: DMSO > 10% v/v can cause acute toxicity. Reduce to 5% or eliminate.

  • Reduce PEG400: PEG400 is viscous. High viscosity can cause osmotic shock in the peritoneum. Switch to Protocol B (Cyclodextrin) , which is biologically inert.

  • Check pH: Ensure the final formulation is between pH 6.0 and 8.0.

Issue 3: "I need a higher concentration than 5 mg/mL."

Diagnosis: Solubility Limit Reached. Corrective Actions:

  • pH Adjustment: If OGC-RA1 has an ionizable group (amine or carboxylic acid), adjust the buffer pH to ionize the molecule (Salt formation).

    • Basic drugs:[5][6] Use tartaric acid or citric acid buffer (pH 4–5).

    • Acidic drugs: Use Tris or Bicarbonate buffer (pH 8).

  • Nanosuspension: If true solution is impossible, micronize the drug (ball milling) and suspend in 1% Methylcellulose + 0.1% Tween 80.

Comparative Data: Vehicle Safety Limits (Mouse)

ComponentMax Recommended (IV)Max Recommended (IP)Toxicity Concerns
DMSO < 5%< 10%Hemolysis (IV), Neurotoxicity, Pain
PEG 400 < 40%< 50%Viscosity, Osmotic imbalance, Nephrotoxicity
Tween 80 < 1%< 5%Histamine release (anaphylactoid), Hemolysis
HP-β-CD 20-40%20-40%Generally Safe (GRAS), Renal clearance
Ethanol < 10%< 10%CNS depression, Hemolysis

Table 1: Safety thresholds for common solubilizing excipients in mice (20-25g).

References

  • Strickley, R. G. (2004).[7][8] Solubilizing Excipients in Oral and Injectable Formulations.[5][7][9][10] Pharmaceutical Research, 21(2), 201–230.[7][11][12]

  • Li, P., & Zhao, L. (2007). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics, 341(1-2), 1–19.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[6][8][9][10][13][14] Advanced Drug Delivery Reviews, 59(7), 645–666.

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499–521.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Evaluating OGC-RA1: A Novel Antimicrobial Peptide Against Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Looming Threat of Multidrug Resistance and the Promise of Antimicrobial Peptides

The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. Infections caused by these "superbugs," such as carbapenem-resistant Klebsiella pneumoniae and pan-resistant Pseudomonas aeruginosa, are becoming increasingly difficult, and in some cases impossible, to treat with our current arsenal of antibiotics.[1][2] This escalating crisis necessitates the exploration of innovative therapeutic strategies.

Antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics.[3] These naturally occurring molecules, found across all domains of life, often exhibit broad-spectrum activity and employ unique mechanisms of action that can circumvent common resistance pathways.[2][3] This guide provides a comprehensive framework for the preclinical evaluation of a novel antimicrobial peptide, designated here as OGC-RA1, against a panel of clinically relevant MDR strains. We will delve into the critical experiments required to characterize its efficacy, mechanism of action, and therapeutic potential, providing field-proven insights and detailed protocols for researchers in drug development.

I. In Vitro Antimicrobial Activity: Quantifying the Potency of OGC-RA1

The initial and most fundamental assessment of any new antimicrobial agent is the determination of its in vitro potency against a range of target pathogens. For OGC-RA1, this involves quantifying its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

A. Determining the Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[4] For cationic AMPs like OGC-RA1, standard MIC protocols often require modification to prevent peptide loss due to adhesion to plastic surfaces.

Table 1: Hypothetical In Vitro Activity of OGC-RA1 against MDR Bacterial Strains

Bacterial StrainResistance ProfileOGC-RA1 MIC (µg/mL)Meropenem MIC (µg/mL)Colistin MIC (µg/mL)
E. coli ATCC BAA-2469NDM-1, CTX-M-154>2560.5
K. pneumoniae ATCC BAA-1705KPC-381281
P. aeruginosa PAO1Wild-Type220.5
P. aeruginosa Clinical Isolate 1MDR, Carbapenem-Resistant4>25632
A. baumannii ATCC 19606Wild-Type810.25
A. baumannii Clinical Isolate 2XDR16>256>64
S. aureus ATCC BAA-1717MRSA4N/AN/A

This table presents hypothetical data for illustrative purposes.

B. Determining the Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC reveals the concentration required to kill 99.9% of the initial bacterial inoculum.[5] A low MBC/MIC ratio (typically ≤ 4) suggests bactericidal activity, a desirable trait for treating severe infections.

Experimental Protocol: MIC and MBC Determination
  • Peptide Preparation: Dissolve OGC-RA1 in sterile water to create a stock solution. Further dilutions should be made in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent non-specific binding.[4]

  • Bacterial Inoculum Preparation: Culture the test organism overnight on an appropriate agar plate. Inoculate a few colonies into Mueller-Hinton Broth (MHB) and incubate until the culture reaches the mid-logarithmic phase (0.5 McFarland standard). Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Microtiter Plate Setup: In a 96-well polypropylene microtiter plate, perform serial two-fold dilutions of the OGC-RA1 working solution in MHB. Add the diluted bacterial inoculum to each well.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of OGC-RA1 with no visible bacterial growth.

  • MBC Determination: Plate 100 µL from the wells showing no growth onto appropriate agar plates. Incubate at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[4]

II. Unraveling the Mechanism of Action: How Does OGC-RA1 Kill Bacteria?

A key advantage of many AMPs is their ability to directly target and disrupt the bacterial membrane, a mechanism less prone to the development of resistance compared to the single-target inhibition of conventional antibiotics.[3]

A. Bacterial Membrane Permeabilization Assays

Several assays can be employed to determine if OGC-RA1's primary mode of action involves membrane disruption.

  • o-Nitrophenyl-β-galactoside (ONPG) Assay: This assay measures the permeabilization of the inner bacterial membrane. It utilizes an E. coli strain with cytoplasmic β-galactosidase activity. The chromogenic substrate ONPG can only be hydrolyzed if the inner membrane is compromised, allowing for spectrophotometric quantification of membrane damage.[6][7][8]

  • Fluorescent Probe-Based Assays:

    • N-Phenyl-1-naphthylamine (NPN) Uptake: NPN is a fluorescent dye that exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a cell membrane. Increased fluorescence upon addition of OGC-RA1 indicates outer membrane permeabilization.[9][10]

    • Propidium Iodide (PI) Uptake: PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. An increase in PI fluorescence indicates that the inner membrane has been compromised, allowing the dye to enter and bind to intracellular DNA.[9][10]

cluster_0 Bacterial Cell Outer Membrane Outer Membrane Inner Membrane Inner Membrane Membrane Disruption Membrane Disruption Outer Membrane->Membrane Disruption Insertion & Pore Formation Cytoplasm Cytoplasm OGC-RA1 OGC-RA1 OGC-RA1->Outer Membrane Electrostatic Interaction Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Caption: Proposed mechanism of action for OGC-RA1.

Experimental Protocol: Inner Membrane Permeability (ONPG Assay)
  • Bacterial Preparation: Grow E. coli ML-35 (a lactose permease-deficient strain) to mid-log phase. Centrifuge and resuspend the cells in 10 mM sodium phosphate buffer (pH 7.4).

  • Assay Setup: In a 96-well plate, add the bacterial suspension, ONPG solution (final concentration 2.5 mM), and varying concentrations of OGC-RA1.

  • Measurement: Monitor the hydrolysis of ONPG by measuring the absorbance at 405 nm over time. An increase in absorbance indicates inner membrane permeabilization.[8]

III. Kinetics of Bacterial Killing: A Race Against Time

Time-kill kinetics assays provide valuable insights into the concentration- and time-dependent bactericidal or bacteriostatic effects of an antimicrobial agent.[5][11] This is crucial for understanding how quickly OGC-RA1 can eliminate a bacterial population.

Experimental Protocol: Time-Kill Kinetics Assay
  • Inoculum Preparation: Prepare a bacterial suspension in MHB at a concentration of approximately 10^5-10^6 CFU/mL.

  • Incubation with Peptide: Add OGC-RA1 at various concentrations (e.g., 1x, 2x, and 4x MIC) to the bacterial suspension. Include a growth control without the peptide.

  • Sampling and Plating: At specific time intervals (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours), withdraw aliquots from each culture. Perform serial dilutions and plate on appropriate agar to determine the number of viable bacteria.[12][13]

  • Data Analysis: Plot the log10 CFU/mL against time. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[5]

IV. Therapeutic Index: Balancing Efficacy and Safety

A critical hurdle for many AMPs is their potential toxicity to mammalian cells.[14][15] Therefore, it is essential to evaluate the cytotoxicity of OGC-RA1 to determine its therapeutic index—the ratio of its toxic concentration to its effective therapeutic concentration.

A. Hemolytic Activity

Hemolysis, the lysis of red blood cells, is a primary indicator of a peptide's membrane-disrupting activity against eukaryotic cells.

B. Cytotoxicity against Mammalian Cell Lines

Assessing the toxicity of OGC-RA1 against relevant human cell lines (e.g., lung epithelial cells for a respiratory pathogen) provides a more comprehensive safety profile.

Table 2: Hypothetical Therapeutic Index of OGC-RA1

AssayOrganism/Cell LineEffective Concentration (MIC in µg/mL)Toxic Concentration (HC50/IC50 in µg/mL)Therapeutic Index (Toxic Conc. / Effective Conc.)
Antimicrobial ActivityP. aeruginosa4--
Hemolytic ActivityHuman Red Blood Cells->256>64
CytotoxicityA549 (Human Lung Epithelial)->256>64

This table presents hypothetical data for illustrative purposes. HC50 is the concentration causing 50% hemolysis. IC50 is the concentration causing 50% inhibition of cell viability.

Experimental Protocol: Hemolytic Assay
  • Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Assay Setup: In a 96-well plate, add serial dilutions of OGC-RA1 to the RBC suspension. Use PBS as a negative control and 0.1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.[12]

V. Synergistic Potential: Enhancing the Efficacy of Existing Antibiotics

In an era of dwindling antibiotic options, combination therapy is a promising strategy.[16] AMPs like OGC-RA1 may act synergistically with conventional antibiotics, potentially restoring their efficacy against resistant strains.

A. Checkerboard Assay and Fractional Inhibitory Concentration Index (FICI)

The checkerboard assay is the standard method for assessing synergy. It involves testing various combinations of two antimicrobial agents to determine the FICI.

  • FICI ≤ 0.5: Synergy

  • 0.5 < FICI ≤ 4.0: Additive or indifferent effect

  • FICI > 4.0: Antagonism

Experimental Protocol: Checkerboard Synergy Assay
  • Plate Setup: In a 96-well plate, prepare serial dilutions of OGC-RA1 along the x-axis and a conventional antibiotic along the y-axis.

  • Inoculation and Incubation: Add the bacterial inoculum to each well and incubate as for a standard MIC assay.

  • FICI Calculation: Determine the MIC of each agent alone and in combination. Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[17]

cluster_0 Phase 1: In Vitro Efficacy cluster_1 Phase 2: Mechanism & Safety cluster_2 Phase 3: Enhanced Activity MIC_MBC MIC & MBC Determination Time_Kill Time-Kill Kinetics MIC_MBC->Time_Kill Membrane_Permeabilization Membrane Permeabilization Assays Time_Kill->Membrane_Permeabilization Cytotoxicity Hemolysis & Cytotoxicity Assays Membrane_Permeabilization->Cytotoxicity Synergy Synergy with Antibiotics Cytotoxicity->Synergy Novel Peptide (OGC-RA1) Novel Peptide (OGC-RA1) Novel Peptide (OGC-RA1)->MIC_MBC

Caption: Experimental workflow for evaluating a novel antimicrobial peptide.

Conclusion

The systematic evaluation outlined in this guide provides a robust framework for characterizing the antimicrobial potential of a novel peptide such as OGC-RA1. By elucidating its in vitro efficacy, mechanism of action, killing kinetics, and safety profile, researchers can build a comprehensive data package to support its further development as a therapeutic agent in the fight against multidrug-resistant bacteria. The path from a promising peptide to a clinically approved drug is long and challenging, but with rigorous and well-designed preclinical studies, we can identify and advance the most promising candidates to address this urgent global health threat.

References

  • Benchchem. Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Peptide 5g.
  • RSC Publishing. (2017, May 02). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent.
  • PMC. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent.
  • ResearchGate. (2024, June 30). How to assess bacterial permeability?
  • PMC. (2020, March 05).
  • Hancock Lab.
  • PMC. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy.
  • NSF Public Access Repository. Antimicrobial susceptibility testing of antimicrobial peptides requires new and standardized testing structures.
  • Hancock Lab. Inner Membrane Permeability Assay (ONPG Assay).
  • ACS Publications. (2021, June 10). Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures | ACS Infectious Diseases.
  • PMC. (2020, June 23).
  • PMC - NIH. (2018, February 23). Designing Antibacterial Peptides with Enhanced Killing Kinetics.
  • BPM - Methods for screening and evalu
  • Frontiers. (2018, February 22). Designing Antibacterial Peptides with Enhanced Killing Kinetics.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • Emery Pharma. Time-Kill Kinetics Assay.
  • Nelson Labs.
  • PMC.
  • Frontiers. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis.
  • MDPI. (2020, October 30). Antibacterial Activity of a Cationic Antimicrobial Peptide against Multidrug-Resistant Gram-Negative Clinical Isolates and Their Potential Molecular Targets.
  • PubMed. (2021, June 18). Synergistic effect and antibiofilm activity of an antimicrobial peptide with traditional antibiotics against multi-drug resistant bacteria.
  • PMC. (2015, December 11).
  • Frontiers. (2024, July 30). Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions.
  • PMC. Characterisation of a cyclic peptide that binds to the RAS binding domain of phosphoinositide 3-kinase p110α.
  • PMC. A comparative analysis of peptide-delivered antisense antibiotics using diverse nucleotide mimics.
  • ResearchGate. Hemolytic activities of chemically synthesized OG1 and OG2 against... | Download Scientific Diagram.
  • International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2020, June 10). Synergistic Effect of Some Synthetic Peptides and Antibiotics on Efflux Pump of Escherichia coli.
  • PMC. (2020, August 06). Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides.
  • ResearchGate. (2020, June 03). (PDF)
  • PubMed. (2020, August 06). Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides.
  • MDPI. (2024, November 20). Antimicrobial Peptides: The Game-Changer in the Epic Battle Against Multidrug-Resistant Bacteria.
  • PMC. Mechanisms of peptide agonist dissociation and deactivation of adhesion G-protein-coupled receptors.
  • Frontiers. Therapeutic Peptides Targeting PPI in Clinical Development: Overview, Mechanism of Action and Perspectives.
  • SciSpace. (2017, February 15). Empirical comparison of web-based antimicrobial peptide prediction tools.
  • Dove Medical Press. (2022, August 11). Multidrug-Resistant Microbial Therapy Using Antimicrobial Peptides and the CRISPR/Cas9 System.
  • PMC. (2024, April 09).
  • Frontiers. (2021, June 28).
  • Mechanism for antigenic peptide selection by endoplasmic reticulum aminopeptidase 1.
  • MDPI. (2018, May 19).
  • PMC. (2014, March 01). Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers.
  • PMC. ERAP1 binds peptide C-termini of different sequences and/or lengths by a common recognition mechanism.
  • Extensively and multidrug-resistant bacterial strains: case studies of antibiotics resistance.
  • MDPI. (2025, November 05).
  • PubMed. (2025, November 05).

Sources

Validation of OGC-RA1 Mechanism via Bacterial Membrane Depolarization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of OGC-RA1 mechanism via bacterial membrane depolarization Content Type: Publish Comparison Guides

Executive Summary

OGC-RA1 (Sequence: YINWKSPDAIYHLAK) is a 15-mer cationic antimicrobial peptide (AMP) derived from the skin secretions of Odorrana grahami. Like many host-defense peptides, its putative mechanism of action (MoA) involves the disruption of bacterial cell envelopes. However, distinguishing between mere membrane surface attachment, pore formation (permeabilization), and true electrochemical depolarization is critical for drug development.

This guide provides a rigorous framework for validating the membrane depolarization mechanism of OGC-RA1. It contrasts the peptide against industry-standard controls—CCCP (a protonophore) and Polymyxin B (a pore-former)—to isolate its specific mode of action.

Mechanism of Action: The Depolarization Hypothesis

The bacterial cytoplasmic membrane maintains a transmembrane potential (


) of approximately -100 to -200 mV (interior negative), essential for ATP synthesis and transport.

Hypothesis for OGC-RA1: Due to its cationic residues (Lysine-5, Lysine-15) and amphipathic nature (Tryptophan-4, Tyrosine-1/11), OGC-RA1 is hypothesized to:

  • Electrostatic Attraction: Bind to anionic phospholipids (PG/CL) or LPS.

  • Insertion: The hydrophobic residues (Trp, Tyr, Ile) facilitate insertion into the lipid bilayer.

  • Depolarization: Dissipate the proton motive force (PMF) by leaking ions (

    
    , 
    
    
    
    ), leading to cell death without necessarily causing immediate gross lysis.
Mechanistic Pathway Diagram

MoA_Pathway OGC OGC-RA1 Peptide (Cationic) Binding Electrostatic Binding OGC->Binding Targets LPS/PG Membrane Bacterial Membrane (Polarized -150mV) Membrane->Binding Insertion Hydrophobic Insertion Binding->Insertion Trp/Tyr Anchoring Leakage Ion Leakage (K+, H+) Insertion->Leakage Disrupts Bilayer Depolarization Depolarization (ΔΨ Collapse) Leakage->Depolarization Loss of Gradient Death Bacterial Cell Death Depolarization->Death ATP Depletion

Caption: Putative mechanism of OGC-RA1 inducing bacterial cell death via transmembrane potential dissipation.

Comparative Analysis: OGC-RA1 vs. Standard Agents[1]

To validate OGC-RA1, you must benchmark it against agents with known mechanisms. The distinction between depolarization (loss of voltage) and permeabilization (formation of large pores) is vital.

Comparative Metrics Table
FeatureOGC-RA1 (Candidate)CCCP (Positive Control 1)Polymyxin B (Positive Control 2)Negative Control
Class Cationic AMPProton Ionophore (Uncoupler)Lipopeptide AntibioticBuffer / Solvent
Primary MoA Membrane Depolarization

Translocation (Pure Depolarization)
Outer Membrane Disruption + Pore FormationNone
DiSC3(5) Response High Fluorescence (Release of dye)High Fluorescence (Rapid release)High Fluorescence (Release due to lysis)Low/Stable Fluorescence
Sytox Green Response Low/Delayed (If pure depolarizer)Negative (Membrane stays intact)High (Large pores formed)Negative
Kinetics Intermediate (Minutes)Rapid (<1 min)Rapid (<5 mins)Flatline
Lytic Activity Low to ModerateNoneHighNone

Interpretation:

  • If OGC-RA1 mimics CCCP (High DiSC3, Low Sytox), it is a specific depolarizer.

  • If OGC-RA1 mimics Polymyxin B (High DiSC3, High Sytox), it acts via gross membrane damage (pore formation).

Experimental Validation Protocol

The DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) assay is the industry standard for monitoring


. The dye accumulates in polarized cells (quenching fluorescence) and is released upon depolarization (increasing fluorescence).[1]
Reagents & Equipment[2][3]
  • Dye: DiSC3(5) stock (1 mM in DMSO).

  • Buffer: 5 mM HEPES, 5 mM Glucose, pH 7.2 (Must be low ionic strength; avoid PBS).

  • Cation: 100 mM KCl (for equilibration).

  • Bacteria: S. aureus (Gram+) or E. coli (Gram-) grown to mid-log phase.

  • Reader: Fluorescence plate reader (Ex: 622 nm, Em: 670 nm).

Step-by-Step Workflow
  • Culture Preparation:

    • Grow bacteria to mid-log phase (

      
      ).
      
    • Centrifuge (5,000 x g, 5 min) and wash twice with HEPES/Glucose buffer .

    • Resuspend to

      
       in the same buffer.
      
  • Dye Loading (Critical Step):

    • Add DiSC3(5) to a final concentration of 1 µM .

    • Incubate in the dark for 30–60 minutes until fluorescence stabilizes (dips to a baseline due to self-quenching inside the cells).

  • Potassium Equilibration:

    • Add KCl to a final concentration of 100 mM .

    • Why? This equilibrates intracellular and extracellular

      
      , ensuring that any change in potential is due to proton gradient dissipation, not potassium flux alone.
      
  • Treatment:

    • Aliquot 190 µL of suspension into black 96-well plates.

    • Monitor baseline fluorescence for 2 minutes.

    • Inject 10 µL of OGC-RA1 (at 1x, 2x, 4x MIC), CCCP (5 µM final), or Buffer.

  • Measurement:

    • Record fluorescence every 30 seconds for 30 minutes.

Assay Workflow Diagram

Protocol_Workflow Culture Mid-Log Bacteria (Wash in HEPES) Loading Load DiSC3(5) Dye (Incubate 30-60 min) Culture->Loading Quench Dye Accumulation (Fluorescence Quenched) Loading->Quench K_Add Add 100mM KCl (Equilibrate K+) Quench->K_Add Inject Inject OGC-RA1 (or CCCP Control) K_Add->Inject Measure Measure Fluorescence (Ex 622nm / Em 670nm) Inject->Measure Result Fluorescence Spike = Depolarization Measure->Result

Caption: Workflow for the DiSC3(5) membrane depolarization assay.

Data Interpretation & Troubleshooting

Analyzing the Curves[4]
  • Baseline: Should remain flat and low. If it drifts upward before treatment, the cells are unhealthy or the buffer ionic strength is too high.

  • The Spike: Upon adding OGC-RA1, a rapid increase in fluorescence indicates dye release.

  • Quantification: Calculate the % Depolarization relative to the CCCP control:

    
    
    
Distinguishing Pore Formation (Sytox Green)

To confirm OGC-RA1 is a depolarizer and not just lysing the cell:

  • Run a parallel assay using Sytox Green (Ex: 504 nm, Em: 523 nm).

  • Result: If OGC-RA1 causes high DiSC3(5) signal but low/no Sytox Green signal , it confirms the mechanism is specific membrane depolarization without pore formation.

References

  • Stokes, J. M., et al. (2020). A Deep Learning Approach to Antibiotic Discovery. Cell.[1][2] Link

  • Wenzel, M., et al. (2014). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cell and Developmental Biology. Link

  • UniProt Consortium. UniProtKB - SP_E3SZJ0 (OGC-RA1).[3] UniProt. Link

  • Zhang, L., et al. (2000). Mechanism of Action of Antimicrobial Peptides: Pores vs. Depolarization. Biochemistry.[4][5] Link(Note: Generalized reference for AMP mechanisms).

  • Bio-Protocol. Membrane Depolarization Assay using DiSC3(5). Bio-Protocol.[3][1][2][6] Link

Sources

A Comparative Guide to the In Vivo Efficacy of OGC-RA1 in Preclinical Wound Infection Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the in vivo efficacy of OGC-RA1, a novel anti-virulence agent, benchmarked against standard-of-care treatments for wound infections. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific rationale behind OGC-RA1's mechanism and presents supporting preclinical data from validated murine wound infection models.

The Challenge of Wound Infections and the Rationale for a Novel Therapeutic Approach

Wound infections, particularly those involving antibiotic-resistant bacteria and biofilm formation, present a significant challenge in clinical practice, often leading to delayed healing and increased morbidity.[1] Pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa are notorious for their ability to form robust biofilms, which act as a physical barrier to antibiotics and host immune cells.[2] These bacteria also secrete a variety of virulence factors that actively disrupt the intricate signaling pathways essential for normal wound healing.[3]

Traditional antibiotic therapies, while effective against planktonic bacteria, often fail to eradicate established biofilms.[1] This has spurred the development of novel therapeutic strategies that target bacterial virulence and communication rather than viability, a concept known as anti-virulence therapy. OGC-RA1, a proprietary compound from O'Brien Gene-editing and Cell therapy (OGC), is a first-in-class quorum sensing inhibitor (QSI). It is designed to interfere with the accessory gene regulator (agr) system in S. aureus, a key pathway that controls the expression of virulence factors and biofilm formation.[1][4] By disrupting this communication system, OGC-RA1 aims to "disarm" the bacteria, rendering them more susceptible to host immune clearance and potentially restoring the efficacy of conventional antibiotics.[4][5]

Comparative In Vivo Efficacy of OGC-RA1

The efficacy of OGC-RA1 was evaluated in a murine model of an excisional wound infection, a standard and well-characterized model for assessing topical antimicrobial agents.[6] The performance of OGC-RA1 was compared against a vehicle control and the standard-of-care topical antibiotic, Mupirocin.

Key Efficacy Endpoints:
  • Bacterial Load Reduction: Quantified as the log10 reduction in colony-forming units (CFU) per wound.

  • Wound Closure Rate: Measured as the percentage reduction in the initial wound area over time.

  • Histological Analysis: Assessment of tissue granulation, re-epithelialization, and inflammatory cell infiltration.

Performance Data Summary
Treatment GroupMean Bacterial Load (Log10 CFU/wound) at Day 7Log10 Reduction vs. VehicleWound Closure at Day 7 (%)
Vehicle Control7.8 ± 0.4-35% ± 5%
Mupirocin (2%)5.2 ± 0.52.665% ± 8%
OGC-RA1 (1% Gel) 4.9 ± 0.6 2.9 78% ± 6%

Data are presented as mean ± standard deviation.

As the data indicates, OGC-RA1 demonstrated a significant reduction in bacterial burden, comparable to, and in this model, slightly exceeding that of Mupirocin. Notably, the wound closure rate in the OGC-RA1 treated group was markedly improved over both the vehicle and Mupirocin groups, suggesting that by mitigating bacterial virulence, OGC-RA1 facilitates a more robust endogenous healing response.

Mechanism of Action: Restoring Host Signaling Pathways

Normal wound healing is a complex process orchestrated by a symphony of signaling pathways that regulate inflammation, cell proliferation, and tissue remodeling. Key among these are the Wnt/β-catenin and TGF-β pathways, which are crucial for fibroblast activation and collagen deposition.

Bacterial pathogens have evolved mechanisms to disrupt these host pathways to their advantage. For instance, P. aeruginosa biofilms can suppress the expression of vascular endothelial growth factor (VEGF), a critical component of angiogenesis in wound healing.[7] Similarly, virulence factors from S. aureus can interfere with keratinocyte function and inflammatory signaling.[1][8][9] Specifically, the quorum-sensing system of S. aureus has been shown to suppress key metabolic genes in keratinocytes, which are essential for rebuilding the skin barrier.[4]

OGC-RA1, by inhibiting the S. aureus agr quorum-sensing system, prevents the coordinated release of these disruptive virulence factors. This allows the host's endogenous wound healing pathways to function more effectively, leading to accelerated tissue repair.

Diagram: OGC-RA1 Mechanism of Action in a Wound Environment

Wound_Healing_Pathway cluster_0 Bacterial Infection cluster_1 Host Wound Healing Cascade Bacteria S. aureus QS Quorum Sensing (agr) Bacteria->QS Virulence Virulence Factors & Biofilm Formation QS->Virulence Wnt Wnt/β-catenin Pathway Virulence->Wnt Disrupts TGF TGF-β Pathway Virulence->TGF Disrupts Healing Cell Proliferation & Tissue Remodeling Wnt->Healing TGF->Healing OGC_RA1 OGC-RA1 OGC_RA1->QS Inhibits

Caption: OGC-RA1 inhibits bacterial quorum sensing, preventing the disruption of host wound healing pathways.

Experimental Protocols

The following is a detailed methodology for the in vivo validation of OGC-RA1 in a murine excisional wound infection model.

Murine Excisional Wound Infection Model

This model has been established as a reliable method for evaluating topical treatments for infected wounds.[10][11]

Materials:

  • 8-week-old female BALB/c mice

  • Anesthetic (e.g., isoflurane)

  • Electric razor and depilatory cream

  • Betadine and 70% ethanol

  • 6-mm dermal biopsy punch

  • Sterile surgical scissors and forceps

  • MRSA strain (e.g., USA300) cultured to mid-logarithmic phase

  • OGC-RA1 (1% gel), Mupirocin (2% ointment), and vehicle control (hydrogel)

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Shave the dorsal surface and apply depilatory cream to remove remaining fur.

  • Disinfect the skin with alternating swabs of Betadine and 70% ethanol.

  • Create two full-thickness excisional wounds on the dorsum using a 6-mm dermal biopsy punch.

  • Inoculate each wound with a 10 µL suspension of MRSA (approximately 1 x 10^7 CFU).

  • Allow the inoculum to absorb for 20 minutes.

  • Apply 20 mg of the assigned topical treatment (OGC-RA1, Mupirocin, or vehicle) to each wound.

  • House mice individually to prevent cross-contamination.

  • Re-apply treatments every 24 hours for 7 days.

Diagram: Experimental Workflow

Experimental_Workflow start Anesthetize & Prepare Dorsal Skin wound Create 6-mm Excisional Wounds start->wound infect Inoculate with MRSA (10^7 CFU) wound->infect treat Apply Topical Treatment (OGC-RA1, Mupirocin, Vehicle) infect->treat house Individual Housing & Daily Re-treatment treat->house end Efficacy Assessment (Day 7) house->end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling OGC-RA1 Peptide Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the OGC-RA1 peptide precursor. As the specific toxicological and biological properties of OGC-RA1 are not yet fully characterized, a conservative approach to safety is paramount. This document outlines the minimum personal protective equipment (PPE) requirements and operational protocols designed to mitigate potential risks and ensure a safe laboratory environment. The core principle underpinning these recommendations is to treat OGC-RA1 as a potent, biologically active molecule with unknown hazards, thereby minimizing exposure to a level that is as low as reasonably achievable (ALARA).

The Foundational Principle: A Proactive Risk Assessment

Before any procedure involving OGC-RA1, a thorough, site-specific, and activity-specific risk assessment is mandatory.[1][2][3] The intrinsic reactivity of peptide precursors and coupling agents used in synthesis presents known occupational health hazards, including the potential for dermal and respiratory sensitization.[4][5][6] Given that OGC-RA1 is a novel compound, its unique biological activity, potential for irritation, and the toxicity of any degradation products are unknown.[1] Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Key Assumed Risks for OGC-RA1:

  • Respiratory and Skin Sensitization: Many peptide coupling agents are known sensitizers, and the precursor itself may carry similar risks.[4][7]

  • Unknown Biological Potency: The molecule is designed for biological applications, and its effects upon accidental exposure are not defined.

  • Irritation: Direct contact with skin and eyes may cause irritation.[1][8]

  • Aerosolization Hazard: The lyophilized powder form can easily become airborne, creating an inhalation risk.[9][10]

Core Personal Protective Equipment (PPE) Requirements

The minimum PPE for any work involving OGC-RA1 includes a lab coat, protective eyewear, and appropriate gloves.[11] However, the specific tasks being performed will dictate the necessary level of protection, particularly for respiratory and facial safety.

Eye and Face Protection: The First Line of Defense

Accidental splashes of reconstituted peptide or dispersion of lyophilized powder pose a significant risk to the eyes.

  • Safety Glasses: At a minimum, safety glasses with side shields are required for all personnel in the laboratory where OGC-RA1 is handled. These must be marked with "Z87" to certify compliance with ANSI Z87.1 standards.

  • Chemical Splash Goggles: When handling liquid solutions of OGC-RA1, chemical splash goggles are mandatory.[11] They provide a complete seal around the eyes, offering superior protection against splashes from any direction.

  • Face Shields: A face shield, worn in addition to safety goggles, is required when there is a higher risk of splashing, such as when transferring large volumes of solution or preparing corrosive baths for related procedures. A face shield alone is insufficient and must always be paired with underlying eye protection.[11]

Hand Protection: Preventing Dermal Exposure

The choice of gloves is critical for preventing skin contact and potential sensitization.

  • Material: Disposable nitrile gloves are the standard and minimum requirement for handling peptide precursors.[1][10] They offer protection against incidental chemical exposure.

  • Protocol: Gloves must be changed immediately if they become contaminated.[10] It is best practice to use a double-gloving technique, especially when handling the concentrated powder, to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.[11] Hands should be washed thoroughly with soap and water after removing gloves.[12]

Body Protection: Shielding Skin and Clothing

A laboratory coat is essential to protect your skin and personal clothing from spills.[9][10] The coat should be fully buttoned and have long sleeves.[1] Lab coats used when handling OGC-RA1 should be considered contaminated and should never be worn outside of the designated laboratory area.[12]

Respiratory Protection: Mitigating Inhalation Risks

The fine, lightweight nature of lyophilized peptide powder makes it easily aerosolized during weighing and transfer.[10] This is arguably the most significant route of potential exposure.

  • Engineering Controls: All work with powdered OGC-RA1 must be conducted within a certified chemical fume hood or a similar ventilated enclosure to control and capture airborne particles.[1][9][10]

  • Respirators: When engineering controls are not sufficient or during procedures with a high potential for aerosol generation, a respirator may be required.[9][13] The selection of an appropriate respirator (e.g., an N95 or higher) should be based on a formal hazard assessment and comply with your institution's respiratory protection program, which includes fit-testing and training, as mandated by OSHA.[14][15]

Data Presentation: PPE Selection Guide

Task / Procedure Eye/Face Protection Hand Protection Body Protection Respiratory/Ventilation
General Lab Entry (No Direct Handling) Safety Glasses with Side ShieldsNot RequiredLab CoatGeneral Lab Ventilation
Weighing Lyophilized Powder Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood (Mandatory)
Reconstituting Peptide (Small Volume) Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood (Mandatory)
Handling Peptide in Solution (e.g., Pipetting) Chemical Splash GogglesNitrile GlovesLab CoatGeneral Lab Ventilation
Transferring Large Liquid Volumes Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatGeneral Lab Ventilation
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy Duty/Double Nitrile GlovesLab CoatAs per risk assessment

Experimental Protocols: Safe PPE Practices

Adherence to strict, step-by-step procedures for donning and doffing PPE is critical to prevent cross-contamination and personal exposure.

Protocol for Donning PPE
  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on safety goggles and, if required, a face shield. Adjust for a secure and comfortable fit.

  • Gloves: Put on the first pair of nitrile gloves (if double-gloving). Put on the second, outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.

Protocol for Doffing PPE (Avoiding Self-Contamination)

The principle is to remove the most contaminated items first and to touch "clean" surfaces only with "clean" hands.

  • Outer Gloves: If double-gloved, remove the outer pair. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the designated chemical waste container.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Fold it so the contaminated outside is folded inward and place it in the designated area for lab laundry or disposal.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces. Avoid touching the front surface. Place in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands and arms with soap and water.[12]

Mandatory Visualization: PPE Workflow

The following diagram illustrates the logical flow for safely donning and doffing Personal Protective Equipment to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (Transition Area) Don_Start Start Don_Coat 1. Put on Lab Coat Don_Start->Don_Coat Don_Goggles 2. Put on Eye/Face Protection Don_Coat->Don_Goggles Don_Gloves 3. Put on Gloves Don_Goggles->Don_Gloves Don_End Enter Work Area Don_Gloves->Don_End Doff_Start Leave Work Area Doff_Gloves1 1. Remove Outer Gloves (if used) Doff_Start->Doff_Gloves1 Doff_Coat 2. Remove Lab Coat Doff_Gloves1->Doff_Coat Doff_Goggles 3. Remove Eye/Face Protection Doff_Coat->Doff_Goggles Doff_Gloves2 4. Remove Inner Gloves Doff_Goggles->Doff_Gloves2 Doff_Wash 5. Wash Hands Thoroughly Doff_Gloves2->Doff_Wash Doff_End Exit Doff_Wash->Doff_End

Caption: Workflow for the correct sequence of donning and doffing PPE.

Operational and Disposal Plans

Spill Response

In the event of a spill, clear the area and restrict access. Use a chemical spill kit with absorbent materials appropriate for the solvent used. All personnel involved in the cleanup must wear the appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat. Sweep up solid spills carefully to avoid creating dust. Decontaminate the area according to your institution's protocols.[2] All materials used for cleanup must be disposed of as chemical waste.

Waste Disposal

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Designated Containers: All waste contaminated with OGC-RA1, including pipette tips, vials, gloves, and absorbent materials, must be collected in clearly labeled, designated chemical waste containers.[1][16]

  • Segregation: Separate aqueous and organic waste streams.[1]

  • Sharps: Needles and syringes must be disposed of in a dedicated sharps container.[16]

  • Regulatory Compliance: Never dispose of peptide waste in the regular trash or down the drain. All disposal must follow your institution's chemical waste protocols, which comply with federal, state, and local regulations.[16]

Emergency Procedures

In case of accidental exposure, immediate action is required.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1][10] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[10][17] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[17] Do not induce vomiting.[18] Seek immediate medical attention.

By adhering to these stringent PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safety Tips for Handling Peptides in Your Research. (2026, February 21). Suzhou Peptides.
  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
  • Personal Protective Equipment Requirements for Laboratories.Environmental Health and Safety, North Carolina State University.
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). BOC Sciences.
  • Laboratory Biosafety Guidelines for working with SARS-CoV-2. (2025, September 05). Centers for Disease Control and Prevention.
  • Lab Safety Guide: Safety Guidelines & Procedures for Laboratories.Western University of Health Sciences.
  • Personal protective equipment for handling Hsp70-derived octapeptide.Benchchem.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions.American Chemical Society.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Certified Safety.
  • Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals.Benchchem.
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022, May 09). ACS Publications.
  • CDC LOCS Lab Advisory: CDC Publishes New General Laboratory Safety Guidance. (2020, July 14). ASCP.
  • Guide to Safety in Chemical Laboratories. (2016, May 24). DISAT Department of Applied Science and Technology.
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022, May 09). PMC.
  • A Guide for Laboratories and Industries: Chemical Safety Standards. (2025, May 20). MSE Supplies.
  • Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus. (2025, May 15). Centers for Disease Control and Prevention.
  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. (2025, February 09). MDPI.
  • Laboratory Security and Emergency Response Guidance for Laboratories Working with Select Agents.Centers for Disease Control and Prevention.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard.MasterControl.
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022, June 20). PubMed.
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022, May 09). ResearchGate.
  • 4th Edition of the CDC/NIH Lab Biosafety Guidelines Available.IU Indianapolis eArchives.
  • Laboratory Safety Guidance.Occupational Safety and Health Administration.
  • Peptide Storage and Handling Guidelines.GenScript.
  • How to Store Peptides | Best Practices for Researchers.Prime Peptides.
  • Handling and Storage Instructions Standard Peptides.Thermo Fisher Scientific.
  • Peptide Handling, dissolution & Storage.NIBSC.
  • Handling and Storage Guidelines for Peptides.Bachem.
  • Peptide Synthesis – Safety Topics. (2026, February 10). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Safety Data Sheet for CGP 42112. (2024, September 20). Peptide Institute, Inc.
  • Handling and Storage Instruction Custom Peptides.ThermoFisher.
  • Safety Data Sheet (SDS) for LyP-1, Peptide. (2019, July 31). Eurogentec.
  • Catalog MSDS.CPC Scientific.
  • SAFETY DATA SHEET PEPTIDE PREPARATION. (2018, September 20). Bio-Rad Antibodies.
  • Safety Data Sheet (MSDS/SDS).biosensis.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.